1,3-Propanediol, 2,2-diphenyl-, dicarbamate
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Overview
Description
1,3-Propanediol, 2,2-diphenyl-, dicarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its bifunctional nature, making it a valuable intermediate in the production of polymer materials such as polyether, polyurethane, and polyesters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diphenyl-, dicarbamate can be achieved through several methods. One common approach involves the urethane exchange method, where the compound is synthesized by reacting 2-phenyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of acid combining compounds such as sodium hydroxide, dialkylaniline, or antipyrine .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis. The process may include the use of biological fermentation or chemical synthesis methods . biological fermentation has limitations such as high cost, complex procedures, and undesirable by-products . Therefore, chemical synthesis remains a preferred method for industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted carbamate compounds.
Scientific Research Applications
1,3-Propanediol, 2,2-diphenyl-, dicarbamate has numerous scientific research applications. In chemistry, it is used as a monomer for polycondensations and as an intermediate in the production of polymer materials . In biology and medicine, the compound has shown potential as an inhibitor for breast cancer treatment . It is also utilized in the development of biological-based plastic materials .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-diphenyl-, dicarbamate involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to interact with estrogen-related receptors, making it a potential inhibitor for breast cancer treatment . The stabilization energy and charge distributions of the compound play a crucial role in its interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds:
- 1,3-Propanediol, 2-phenyl-
- 1,3-Propanediol, 2,2-diethyl-
- 2-Methyl-1,3-propanediol
Uniqueness: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate stands out due to its bifunctional nature and its ability to serve as an intermediate in the production of various polymer materials. Its potential as an inhibitor for breast cancer treatment further highlights its uniqueness compared to similar compounds .
Properties
CAS No. |
25451-78-9 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
(3-carbamoyloxy-2,2-diphenylpropyl) carbamate |
InChI |
InChI=1S/C17H18N2O4/c18-15(20)22-11-17(12-23-16(19)21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,20)(H2,19,21) |
InChI Key |
YAMNETATHGQXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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